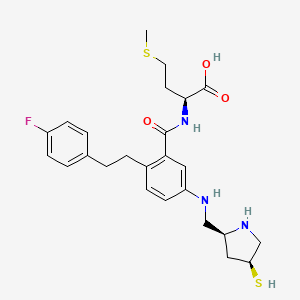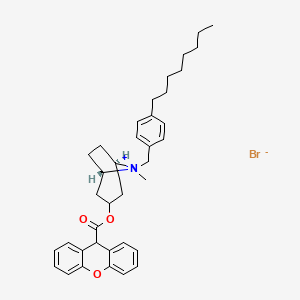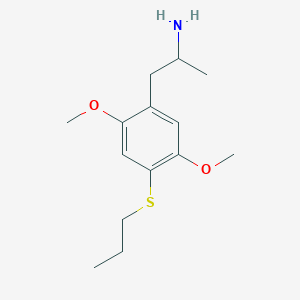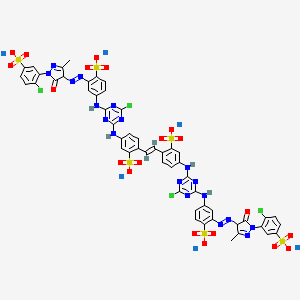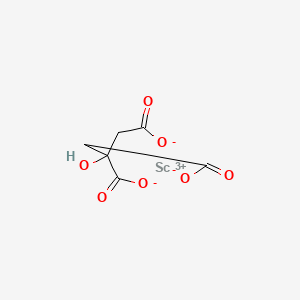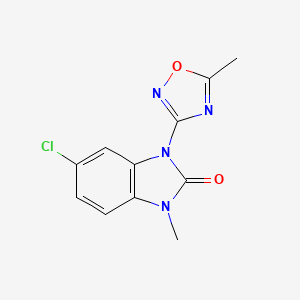
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)- is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a chloro group, a methyl group, and an oxadiazole ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)- typically involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Methylation: Methylation of the benzimidazole core can be achieved using methyl iodide or dimethyl sulfate.
Oxadiazole Ring Formation: The final step involves the formation of the oxadiazole ring through the reaction of the methylated benzimidazole with appropriate nitrile oxides under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Benzimidazole, 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-.
Uniqueness: The presence of the oxadiazole ring and the specific substitution pattern make this compound distinct from other benzimidazole derivatives. This unique structure may contribute to its specific biological and chemical properties.
Propiedades
Número CAS |
89660-09-3 |
|---|---|
Fórmula molecular |
C11H9ClN4O2 |
Peso molecular |
264.67 g/mol |
Nombre IUPAC |
5-chloro-1-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzimidazol-2-one |
InChI |
InChI=1S/C11H9ClN4O2/c1-6-13-10(14-18-6)16-9-5-7(12)3-4-8(9)15(2)11(16)17/h3-5H,1-2H3 |
Clave InChI |
WZFUXYDHAPWISG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NO1)N2C3=C(C=CC(=C3)Cl)N(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


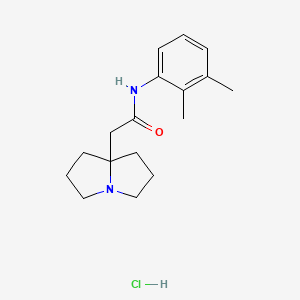
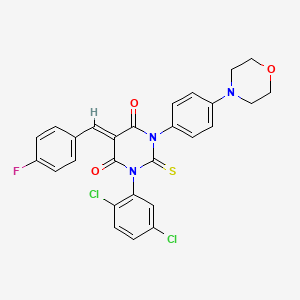
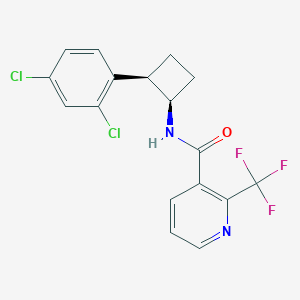
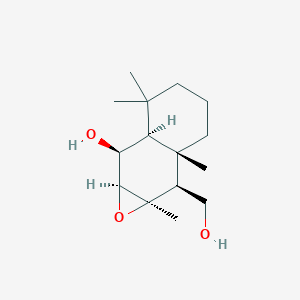
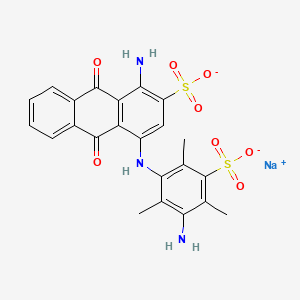
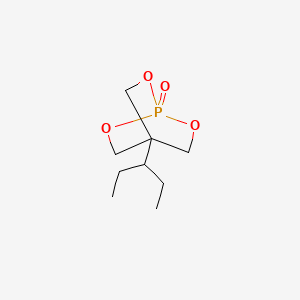
![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)
